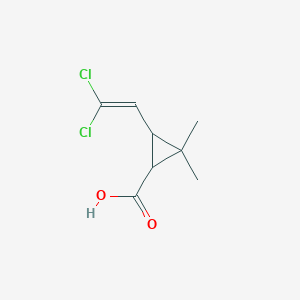

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA) is a cyclopropane-based carboxylic acid with the molecular formula C₈H₁₀Cl₂O₂ and an average molecular weight of 209.07 g/mol . It features a strained cyclopropane ring substituted with two methyl groups and a 2,2-dichlorovinyl moiety. This compound is a critical metabolite of pyrethroid insecticides such as permethrin and cypermethrin, formed via esterase-mediated hydrolysis of the parent compounds .

DCCA exists in stereoisomeric forms, notably cis- and trans-DCCA, depending on the spatial arrangement of the dichlorovinyl group relative to the cyclopropane ring . The (1S,3R)-configuration (also termed trans-DCCA) is biologically significant, as it retains structural features essential for the insecticidal activity of pyrethroids . Environmental studies highlight its role in tracking pesticide degradation, with applications in biomonitoring human exposure through urinary metabolites .

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMLSUSAKZVFOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57112-15-9 (monosodium salt), 84057-83-0 (calcium salt) | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5028039 | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55701-05-8, 55701-03-6 | |

| Record name | Permethric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55701-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055701058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with dichlorovinyl compounds under controlled conditionsThe reaction is usually carried out in an inert solvent such as toluene, at elevated temperatures around 80-90°C .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the dichlorovinyl group into less chlorinated derivatives.

Substitution: The dichlorovinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce less chlorinated cyclopropane derivatives.

Scientific Research Applications

Organic Chemistry

Reactivity Studies

The cyclopropane motif in 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is of significant interest due to the inherent ring strain that makes cyclopropanes highly reactive. Research often focuses on:

- Stability and Reactivity : Investigating how the presence of electron-withdrawing groups like the dichlorovinyl moiety affects the stability and reaction pathways of cyclopropanes .

- Synthetic Pathways : The compound is utilized in synthetic organic chemistry to develop new methodologies for creating complex molecules 4.

Environmental Science

Degradation Pathways

Environmental scientists study this compound to understand its behavior in ecosystems:

- Transformation Studies : Research focuses on how 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid degrades in various environmental conditions. This includes assessing its persistence and breakdown products in soil and water systems 4.

- Reference Compound : It serves as a reference for analyzing environmental samples to detect the presence of similar industrial chemicals .

Materials Science

Polymer Synthesis

The unique structure of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid allows it to be used in materials science:

- Novel Polymers : Researchers explore its application in synthesizing polymers with tailored physical properties. The cyclopropane ring can impart specific mechanical and thermal characteristics to the resulting materials .

Toxicology and Safety Studies

Given its chemical nature, studies have also been conducted regarding the safety and toxicological profiles of this compound:

- Hazard Identification : It has been classified as harmful if swallowed and can cause skin and eye irritation. These safety profiles are crucial for handling and regulatory purposes in laboratory and industrial settings 4.

Case Study 1: Synthesis and Reactivity

A study published in the Journal of Organic Chemistry investigated the stereoselective synthesis of derivatives of (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. The research highlighted how modifications to the dichlorovinyl group influenced reactivity patterns in nucleophilic substitutions .

Case Study 2: Environmental Impact Assessment

In an environmental study assessing pesticide degradation products, researchers utilized this compound as a benchmark for evaluating transformation rates in aquatic systems. The findings indicated significant variations in degradation rates based on environmental conditions such as pH and temperature .

Mechanism of Action

The mechanism by which 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid and its derivatives exert their effects involves the disruption of sodium channels in the nervous systems of insects. This disruption leads to prolonged nerve impulses, causing paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are critical for maintaining normal nerve function.

Comparison with Similar Compounds

Key Structural Differences :

- Halogen Type : DCCA (Cl), CFCA (Cl/F), and Br₂CA (Br) exhibit varying electronegativity and steric effects, influencing reactivity and environmental persistence.

- Substituent Geometry : The cis vs. trans configurations in DCCA isomers affect metabolic pathways and detection rates in biomonitoring .

Metabolic and Toxicological Profiles

Health Impacts :

- DCCA correlates with respiratory symptoms (e.g., night cough) in farmworkers, likely due to cumulative pyrethroid exposure .

- CFCA and Br₂CA have less documented health effects, possibly due to lower prevalence or distinct toxicokinetics .

Environmental Behavior

| Parameter | DCCA | CFCA | Br₂CA |

|---|---|---|---|

| Degradation Rate | Moderate (hydrolysis-sensitive) | Slower (stronger C-F bonds) | Slow (Br resistance) |

| Persistence in Soil | Weeks to months | Months | Months to years |

| Bioaccumulation | Low | Moderate | High |

Mechanistic Insights :

- DCCA’s dichlorovinyl group undergoes hydrolysis and photodegradation, while CFCA’s trifluorochloro substituent resists microbial breakdown .

Analytical Detection

All compounds are quantified via gas chromatography–mass spectrometry (GC/MS) with detection limits of 0.1–0.2 µg/L . DCCA’s higher detection frequency reflects its role as a primary metabolite of widely used pyrethroids.

Biological Activity

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, commonly referred to as DCCA, is a synthetic compound primarily recognized as a metabolite of various pyrethroid insecticides. This compound has garnered attention due to its potential biological effects and implications for human health, particularly in the context of pesticide exposure.

- Chemical Formula: C₈H₁₀Cl₂O₂

- Molecular Weight: 209.07 g/mol

- IUPAC Name: 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

- CAS Registry Number: 55701-05-8

Biological Activity Overview

DCCA is not naturally occurring and is typically found in individuals exposed to pyrethroids or their derivatives. Its presence in human blood indicates exposure to these compounds, which are widely used in agriculture and household pest control. The biological activity of DCCA is primarily linked to its role as a biomarker for pyrethroid exposure.

DCCA functions as a metabolite of pyrethroid insecticides such as permethrin and cypermethrin. These insecticides exert their effects by disrupting normal nerve function in insects through the modulation of sodium channels. While DCCA itself may not exhibit direct insecticidal properties, its detection in biological samples serves as an indicator of pyrethroid exposure.

Health Implications

Research indicates that high levels of pyrethroid metabolites, including DCCA, are associated with adverse health outcomes. A study highlighted that children exposed to elevated concentrations of pyrethroid metabolites experienced respiratory issues such as wheezing and asthma . The odds ratios (OR) for respiratory symptoms were significantly higher among children with increased levels of these metabolites:

| Health Outcome | Odds Ratio (OR) | Confidence Interval (CI) |

|---|---|---|

| Wheeze | 2.37 | 1.28 to 4.34 |

| Doctor-diagnosed asthma | Not specified | Not specified |

Case Studies

- Children's Respiratory Health : A study involving five-year-old children revealed a correlation between current pyrethroid exposure and respiratory outcomes. The presence of DCCA was noted among the metabolites measured, which were linked to increased respiratory symptoms .

- Biomonitoring Studies : In biomonitoring efforts related to pyrethroids, DCCA has been identified as a significant metabolite for assessing human exposure levels. The European Food Safety Authority (EFSA) has established guidance values for urinary concentrations of DCCA to help evaluate risk .

Environmental Impact

DCCA's role extends beyond human health; it also poses ecological risks due to its persistence in the environment following the application of pyrethroid insecticides. Monitoring its levels in soil and water can provide insights into the environmental fate and potential bioaccumulation effects on wildlife.

Q & A

Q. What are the common synthetic routes for 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, and what are their methodological challenges?

The compound is synthesized via two primary routes:

- Route 1 : Starting from ethyl 5-chloro-3,3-dimethylpentanoate, which undergoes phenylthioetherification, oxidation to 5-oxo-3,3-dimethylpentanoic acid, and cyclization to form the cyclopropane ring .

- Route 2 : Hydration and acidification of ethyl 5-chloro-3,3-dimethylpentanoate, followed by esterification and oxidation to methyl 5-oxo-3,3-dimethylpentanoate, then cyclization .

Challenges include achieving stereochemical purity (cis/trans isomer control) and minimizing side reactions during cyclization. Optimization of reaction conditions (e.g., temperature, catalysts) is critical to improve yield and selectivity .

Q. How does the cyclopropane ring in this compound influence its role as a precursor for pyrethroid insecticides?

The cyclopropane moiety is essential for binding to insect sodium channels, disrupting neuronal function. Its rigidity and stereochemistry (cis/trans isomerism) determine the insecticidal activity of derived pyrethroids like permethrin and cypermethrin. For example, the trans-isomer exhibits higher bioactivity due to enhanced molecular fit in target receptors .

Q. What analytical methods are used to quantify this compound and its metabolites in biological samples?

- Gas Chromatography-Mass Spectrometry (GC/MS) : Used to detect metabolites like cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (cis-DCCA, trans-DCCA) in urine. Sample preparation involves enzymatic hydrolysis of conjugated metabolites, followed by derivatization for GC/MS analysis .

- Capillary GC : Validates residues in blood and tissues, as demonstrated in sheep studies .

Advanced Research Questions

Q. How can researchers separate and characterize cis/trans isomers of this compound during synthesis?

Isomer separation requires chiral chromatography (e.g., HPLC with chiral stationary phases) or enzymatic resolution. For example, esterification with chiral alcohols (e.g., (S)-allethrolone) followed by selective hydrolysis can isolate enantiomers . Advanced NMR techniques (e.g., NOESY) and X-ray crystallography are used to confirm stereochemistry .

Q. What are the metabolic pathways of pyrethroids derived from this compound in mammals?

Pyrethroids undergo rapid hydrolysis via esterases, yielding 3-phenoxybenzoic acid and cis/trans-DCCA as primary metabolites. In rats and humans, urinary excretion of DCCA isomers is dose-dependent. Notably, cis-permethrin can produce both cis- and trans-DCCA due to partial isomerization during hydrolysis .

Q. How do contradictory data on isomer stability impact experimental design for toxicity studies?

Discrepancies in reported isomer stability (e.g., cis-DCCA converting to trans-DCCA in vivo) necessitate rigorous control of hydrolysis conditions and validation of analytical methods. Researchers must account for potential racemization by using isotope-labeled internal standards and conducting stability tests under physiological conditions .

Q. What experimental designs are recommended to assess dermal absorption of permethrin derivatives in occupational settings?

- Urinary Biomarker Analysis : Measure conjugated/unconjugated DCCA in urine over time, normalized to creatinine levels.

- Dermal Patches : Apply permethrin to controlled skin areas and compare systemic absorption via blood/urine analysis.

- Control Groups : Include unexposed cohorts to baseline environmental DCCA levels .

Q. How can synthetic routes be optimized for industrial-scale production while maintaining stereochemical purity?

- Catalyst Screening : Use asymmetric catalysts (e.g., organocatalysts) to enhance enantiomeric excess.

- Process Intensification : Continuous flow reactors improve heat/mass transfer, reducing side reactions.

- Quality Control : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent isomer ratios .

Q. What role does this compound play in resistance mechanisms of pyrethroid-targeted pests?

Structural modifications (e.g., fluorination at the cyclopropane ring) can mitigate resistance by altering binding affinity to mutated sodium channels. Resistance studies often pair metabolic assays (e.g., esterase activity) with genomic analysis of pest populations .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and respirators to prevent dermal/ inhalation exposure.

- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release.

- Emergency Measures : Neutralize spills with activated carbon and ensure ventilation to limit vapor accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.